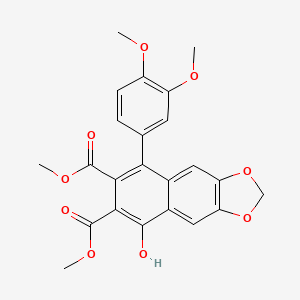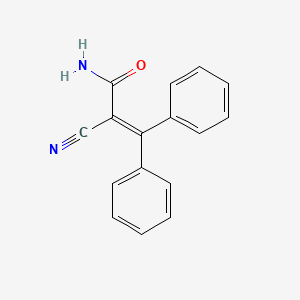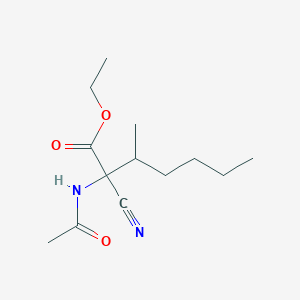
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate is an organic compound with a complex structure that includes an ethyl ester, an acetylamino group, a cyano group, and a methyl group attached to a heptanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate typically involves the reaction of ethyl cyanoacetate with an appropriate amine under controlled conditions. One common method involves the following steps:
Reaction of Ethyl Cyanoacetate with Amine: Ethyl cyanoacetate is reacted with an amine in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the acetylamino group into the molecule.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Hydrolysis: Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoic acid.
Reduction: Ethyl 2-(acetylamino)-2-amino-3-methylheptanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition, as well as in cell-based assays to evaluate biological activity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with their active sites. The acetylamino and cyano groups can form hydrogen bonds and other interactions with target proteins, leading to modulation of their activity. The exact molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Ethyl 2-(acetylamino)-2-cyano-3-methylheptanoate can be compared with similar compounds such as:
Ethyl 2-(acetylamino)phenoxy-2-methylpropanoate:
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound features a cyclobutyl ring and quinazolinone structure, offering different chemical properties and biological activities.
Propiedades
Número CAS |
92107-39-6 |
|---|---|
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-2-cyano-3-methylheptanoate |
InChI |
InChI=1S/C13H22N2O3/c1-5-7-8-10(3)13(9-14,15-11(4)16)12(17)18-6-2/h10H,5-8H2,1-4H3,(H,15,16) |
Clave InChI |
FWGHLMSTDIJJIO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)C(C#N)(C(=O)OCC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


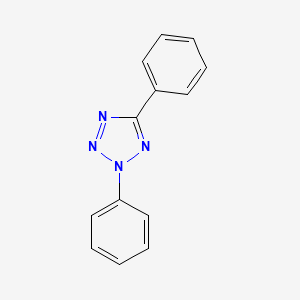
![N-(2,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B13999889.png)
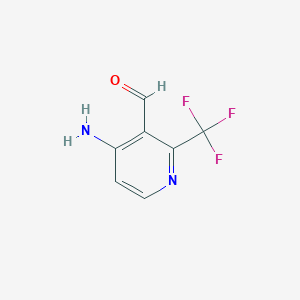
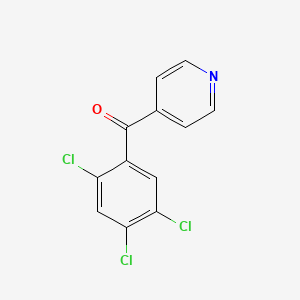
![2,2-Bis[(4-methoxyphenyl)methyl]-1,4-dioxane](/img/structure/B13999917.png)
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)
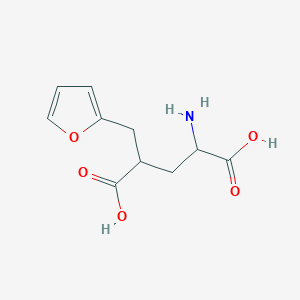

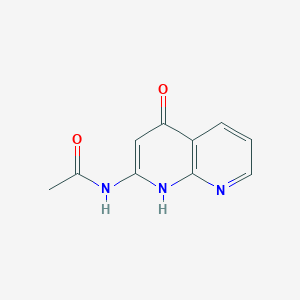
![2,2'-[(2,3,5,6-Tetrachlorobenzene-1,4-diyl)disulfanediyl]diethanol](/img/structure/B13999947.png)

